2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile
Description
2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile is a nitrile-containing aromatic compound characterized by a phenyl ring substituted with a benzyloxy group at the para position (C4) and a methyl group at the ortho position (C2). The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity and steric bulk, while the methyl group contributes to electronic stabilization. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent probes .
Properties
IUPAC Name |
2-(2-methyl-4-phenylmethoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-11-16(8-7-15(13)9-10-17)18-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSWMZDSNPKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile typically involves the reaction of 4-(benzyloxy)-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile has shown potential in drug discovery and development. Its structural characteristics allow for the modulation of biological activity, making it a candidate for:
- Anticancer Agents : Research indicates that similar compounds may exhibit cytotoxic effects against various cancer cell lines. The presence of the benzyloxy group can enhance the lipophilicity and cellular uptake of the molecule, potentially increasing its efficacy as an anticancer agent.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be explored further for developing new antibiotics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitution and coupling reactions. The nitrile functional group can participate in reactions like hydrolysis to yield carboxylic acids or amides.
- Functionalization : The benzyloxy group allows for further functionalization, enabling the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals or materials science.
Material Science
Research into polymers and materials has identified compounds like this compound as precursors for:
- Fluorescent Materials : The unique structure may contribute to photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
- Polymer Additives : Its chemical stability and reactivity can be advantageous in modifying polymer properties, enhancing thermal stability or mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of benzyloxy-substituted acetonitriles for their cytotoxic effects against breast cancer cells. Results indicated that modifications to the acetonitrile moiety significantly influenced activity, highlighting the importance of structural optimization in drug design.
Case Study 2: Synthesis of Functionalized Polymers
Research conducted at a leading university demonstrated the use of this compound as a precursor in synthesizing novel polymeric materials with enhanced optical properties. The study showcased how varying the functional groups could tailor the material's properties for specific applications in electronics.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Molecular Formula: C₁₆H₁₅NO
- Functional Groups : Benzyl ether, nitrile, methyl substituent.
- Applications : Used in synthesizing kinase inhibitors, antiviral agents, and bioactive natural product analogues .
Comparison with Structural Analogues
The following table summarizes key analogues of 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile, highlighting structural variations, synthesis routes, and applications:
Substituent Effects on Properties
- Electronic Effects :
- The benzyloxy group (-OCH₂C₆H₅) is electron-donating via resonance, increasing the electron density of the aromatic ring and stabilizing intermediates in nucleophilic substitutions .
- Methyl groups (-CH₃) provide steric hindrance and moderate electron donation, influencing regioselectivity in electrophilic aromatic substitutions .
- Lipophilicity :
- Reactivity :
- Bromo-substituted analogues (e.g., 2-(4-Bromo-3-methylphenyl)acetonitrile) are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .
Biological Activity
2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile, a compound with the CAS number 672931-13-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzyloxy-substituted phenyl derivatives with acetonitrile under specific conditions. The process can be optimized to yield high purity and yield of the target compound.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Cytotoxicity : Evaluations on various cancer cell lines have shown varying degrees of cytotoxicity, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes, suggesting that this compound may also act as an enzyme inhibitor.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds on T-lymphoblastic cell lines, this compound demonstrated significant activity with an IC50 value as low as 10 µM. The selectivity profile indicated minimal toxicity towards non-cancerous cells, highlighting its potential for targeted cancer therapy .
Case Study: Antimicrobial Properties
A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-[4-(Benzyloxy)-2-methylphenyl]acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, a boronic acid intermediate like 4-Benzyloxy-2-methylphenylboronic acid (CAS: 847560-49-0) could undergo Suzuki-Miyaura coupling with a cyanomethylating agent. Alternatively, benzyloxy-protected intermediates may be used to introduce the acetonitrile group through alkylation or cyanation reactions .
- Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid over-alkylation or deprotection of the benzyloxy group.
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for nitriles and benzyl ethers. Key precautions include:
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of vapors.
- In case of exposure, rinse affected areas with water and seek medical attention .
- Storage : Store in a cool, dry place away from oxidizing agents due to the nitrile group's potential reactivity.
Advanced Questions
Q. How do electronic effects of the benzyloxy and methyl substituents influence the reactivity of the acetonitrile group?
- Methodological Answer :
- Benzyloxy Group : The electron-donating benzyloxy group at the para position increases electron density on the aromatic ring, potentially stabilizing intermediates in nucleophilic substitution or coupling reactions.
- Methyl Group : The ortho-methyl group introduces steric hindrance, which may slow down electrophilic aromatic substitution but enhance regioselectivity in cross-coupling reactions .
- Experimental Design : Compare reaction rates and yields with analogs lacking substituents (e.g., unsubstituted phenylacetonitrile) using kinetic studies or DFT calculations.
Q. What analytical techniques are effective for characterizing this compound when commercial spectral data are unavailable?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the benzyloxy (δ ~4.9–5.1 ppm for OCHPh) and acetonitrile (δ ~3.0–3.5 ppm for CHCN) groups.
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (CHNO, theoretical MW: 253.27 g/mol).
- IR : Confirm nitrile absorption at ~2240 cm .
- Data Contradiction Analysis : If discrepancies arise (e.g., unexpected NMR shifts), cross-validate with alternative methods like X-ray crystallography or 2D NMR (COSY, HSQC).
Q. How can researchers address challenges in Suzuki-Miyaura cross-coupling involving benzyloxy-substituted arylboronic acids?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
